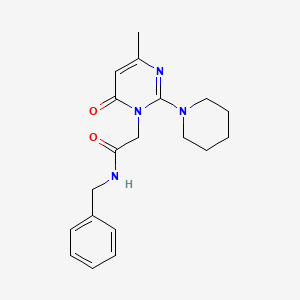
3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It has an average mass of 269.015 Da and a monoisotopic mass of 267.934662 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid consists of a benzoic acid core with bromo, methyl, and trifluoromethyl substituents attached to the benzene ring .Physical And Chemical Properties Analysis
The empirical formula of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is C8H4BrF3O2, and it has a molecular weight of 269.02 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Regioselective Metalation and Carboxylation
1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation, leading to derivatives like 2,6-bis(trifluoromethyl)benzoic acid, and further transformations to benzoyl fluoride, benzyl alcohol, benzaldehyde, and bromobenzoic acids (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Bromo-Hydroxy-Benzoic Acid Esters
Techniques for synthesizing 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester have been developed, illustrating the versatility of bromo-substituted benzoic acids in chemical synthesis (Zha Hui-fang, 2011).
Formation of Isocoumarin Skeletons in Bioactive Molecules
A novel strategy for trifluoromethylation in the formation of 3-trifluoromethyl isocoumarin skeletons, a crucial structure in bioactive compounds, involves the use of 3-Bromo-1,1,1-trifluoroacetone (Zhou et al., 2020).
Crystal Structure Analysis
- Crystal Structures of Bromo-Benzoic Acid Derivatives: Research on the crystal structures of various bromo-benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, has contributed to understanding molecular interactions and properties in these compounds (Suchetan et al., 2016).
Biological Activity and Chemical Properties
Synthesis and Biological Activity of Cadmium Complexes
Studies on cadmium (II) complexes derived from azo ligands such as 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid, contributing insights into the biological activity of these complexes (Jaber et al., 2021).
Thermochemistry of Halogenosubstituted Benzoic Acids
Research on the thermochemical properties of halogen-substituted benzoic acids, including bromo- and trifluoromethyl variants, provides essential data for material sciences and environmental assessments (Zherikova & Verevkin, 2019).
Vibrational Analysis and Chemical Reactivity
A study on the molecular parameters and reactivity of 4-bromo-3-(methoxymethoxy) benzoic acid using Density Functional Theory (DFT) highlights its potential non-linear optical properties (Yadav et al., 2022).
Environmental and Physical Chemistry
Solubility Studies in Different Solvents
The solubility properties of 3-bromo-2-methyl benzoic acid have been studied across various solvents, contributing to a better understanding of its physical and chemical behavior in different environments (Gu et al., 2020).
Synthesis and Structural Opportunities
Exploring the regioflexible substitution of difluorobenzenes leads to the selective synthesis of various benzoic and bromobenzoic acids, demonstrating the structural versatility of these compounds (Schlosser & Heiss, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-4-6(9(11,12)13)2-5(8(14)15)3-7(4)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKITJMBFMUDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)




![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

![N-(furan-2-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2442186.png)
![1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine](/img/structure/B2442187.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)
![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2442192.png)